molecular formula C12H9F3N4OS B6519951 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide CAS No. 932998-87-3

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide

Katalognummer B6519951
CAS-Nummer: 932998-87-3
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: ZZRYDPQPQAHCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction of 6a–f with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 7a–d and with o-phenylenediamine derivatives 9a and b afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .

Wirkmechanismus

Target of Action

The primary targets of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3-(trifluoromethyl)benzamide are shikimate dehydrogenase and EGFR (Epidermal Growth Factor Receptor) . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product and is a promising therapeutic target . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is implicated in certain types of cancer .

Mode of Action

This compound interacts with its targets and induces changes in their function. It acts as an inhibitor of shikimate dehydrogenase , disrupting the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids in bacteria . It also inhibits EGFR, which can lead to the suppression of cancer cell proliferation .

Biochemical Pathways

The compound affects the shikimate pathway by inhibiting shikimate dehydrogenase, leading to a disruption in the production of chorismate . It also interferes with the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival .

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability due to the presence of hydrogen bond accepting and donating characteristics .

Result of Action

The inhibition of shikimate dehydrogenase by this compound can lead to the effective treatment of diseases caused by bacteria, such as tuberculosis . Its inhibition of EGFR can lead to the suppression of cancer cell proliferation, making it a potential anti-cancer agent .

Zukünftige Richtungen

The future directions in the research of these compounds could involve increasing asymmetric electronic distribution, reducing charge recombination, inducing charge separation, broadening the absorption range toward longer wavelengths, and decreasing the HOMO–LUMO energy gap . This could result in an improved NLO response when these push–pull arrangements are used .

Eigenschaften

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4OS/c13-12(14,15)8-3-1-2-7(6-8)9(20)16-10-17-18-11-19(10)4-5-21-11/h1-3,6H,4-5H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRYDPQPQAHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.